4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid
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Overview
Description
4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid is a labeled compound where the carbon atoms are isotopically enriched with carbon-13. This compound is a derivative of butanoic acid, featuring a methoxy group and a keto group at the fourth carbon position. The isotopic labeling makes it particularly useful in various scientific studies, including metabolic and mechanistic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid typically involves the introduction of the methoxy and keto groups onto a butanoic acid backbone. One common method involves the reaction of 4-chlorobutanoic acid with methanol in the presence of a base, followed by oxidation to introduce the keto group. The isotopic labeling is achieved by using carbon-13 enriched starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: 4-methoxy-4-oxobutanoic acid can be converted to 4-methoxy-4-oxobutanoic acid.
Reduction: The reduction of the keto group yields 4-methoxy-4-hydroxybutanoic acid.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Investigated for its potential role in drug development and metabolic pathway elucidation.
Industry: Utilized in the synthesis of labeled pharmaceuticals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The methoxy and keto groups can participate in various biochemical reactions, providing insights into enzyme activities and metabolic fluxes .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-4-oxobutanoic acid: The non-labeled version of the compound.
4-methoxy-4-hydroxybutanoic acid: A reduction product of the keto group.
4-methoxy-2-methylbutanoic acid: A structurally similar compound with a methyl group instead of a keto group.
Uniqueness
The isotopic labeling with carbon-13 makes 4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid unique, as it allows for detailed studies using NMR spectroscopy and other analytical techniques. This labeling provides a distinct advantage in tracing metabolic pathways and studying reaction mechanisms .
Properties
IUPAC Name |
4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/i2+1,3+1,4+1,5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRMYOQETPMYQX-LBHFFFFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C](=O)[13CH2][13CH2][13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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